4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine
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Overview
Description
4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a morpholine ring attached to a pyrazine ring, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Bromopyrazin-2-yl)morpholine
- 4-(6-Chloropyrazin-2-yl)morpholine
- 4-(6-Fluoropyrazin-2-yl)morpholine
Uniqueness
4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
922525-29-9 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-[6-(4-methylphenyl)pyrazin-2-yl]morpholine |
InChI |
InChI=1S/C15H17N3O/c1-12-2-4-13(5-3-12)14-10-16-11-15(17-14)18-6-8-19-9-7-18/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
PXGHAGPPDSSOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=N2)N3CCOCC3 |
Origin of Product |
United States |
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